N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of amidoalkyl-2-naphthol derivatives These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide typically involves a multi-step process. One common method includes the condensation of β-naphthol with an appropriate aldehyde and an amine under acidic conditions. The reaction is often catalyzed by ammonium acetate, which facilitates the formation of the amidoalkyl-2-naphthol framework .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or sulfonic groups on the aromatic rings.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. The hydroxyl and amido groups can form hydrogen bonds with enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components. The molecular targets include enzymes involved in oxidative stress pathways, such as acetylcholinesterase and α-glycosidase .
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide: Known for its acetylcholinesterase inhibitory activity.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits aggregation-induced emission and mechanochromic luminescence.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-23-16-13-19-8-4-5-9-22(19)25(23)26(20-11-14-21(15-12-20)28(31)32)27-24(30)17-10-18-6-2-1-3-7-18/h1-9,11-16,26,29H,10,17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUPKIFXMUTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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